molecular formula C9H16ClNS B6224007 3-(thiophen-3-yl)pentan-3-amine hydrochloride CAS No. 2763758-93-4

3-(thiophen-3-yl)pentan-3-amine hydrochloride

Cat. No.: B6224007
CAS No.: 2763758-93-4
M. Wt: 205.7
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Description

3-(Thiophen-3-yl)pentan-3-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation reaction, where thiophene derivatives are synthesized by the heterocyclization of various substrates . The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for creating thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The exact industrial methods for 3-(thiophen-3-yl)pentan-3-amine hydrochloride are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-yl)pentan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the thiophene ring.

Mechanism of Action

The mechanism of action of 3-(thiophen-3-yl)pentan-3-amine hydrochloride depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. The exact pathways and targets involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-3-yl)pentan-3-amine hydrochloride is unique due to its specific structure, which combines the thiophene ring with a pentan-3-amine moiety. This unique structure may confer distinct chemical and biological properties compared to other thiophene derivatives.

Properties

CAS No.

2763758-93-4

Molecular Formula

C9H16ClNS

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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